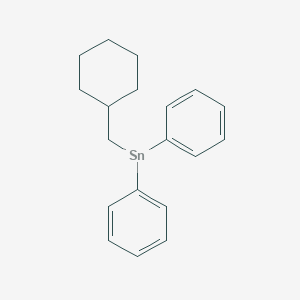
dl-threo-alpha,beta-Dimethylphenethylamine monomethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
dl-threo-alpha,beta-Dimethylphenethylamine monomethanesulfonate: is a synthetic compound that belongs to the class of phenethylamines Phenethylamines are known for their stimulant effects on the central nervous system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dl-threo-alpha,beta-Dimethylphenethylamine monomethanesulfonate typically involves the reaction of phenethylamine derivatives with appropriate reagents under controlled conditions. One common method includes the use of threonine aldolases, which catalyze the formation of carbon-carbon bonds, leading to the creation of chiral centers . The reaction conditions often involve the use of pyridoxal-5-phosphate as a cofactor and metal ions to enhance enzyme stability .
Industrial Production Methods: Industrial production of this compound may involve large-scale biocatalytic processes using engineered microorganisms. These processes are optimized for high yield and purity, often employing whole-cell biocatalysts in two-phase systems to achieve high substrate concentrations and enantiomeric excess values .
Analyse Chemischer Reaktionen
Types of Reactions: dl-threo-alpha,beta-Dimethylphenethylamine monomethanesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, dl-threo-alpha,beta-Dimethylphenethylamine monomethanesulfonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of chiral centers, which are important in the development of pharmaceuticals .
Biology: In biological research, this compound is studied for its potential effects on neurotransmitter systems. It is used in experiments to understand the role of phenethylamines in modulating brain activity and behavior .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications, including its use as a stimulant or appetite suppressant .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various pharmaceuticals .
Wirkmechanismus
The mechanism of action of dl-threo-alpha,beta-Dimethylphenethylamine monomethanesulfonate involves its interaction with neurotransmitter systems in the brain. It acts as a central nervous system stimulant by modulating the release and reuptake of monoamines such as dopamine, norepinephrine, and serotonin . This modulation occurs through its binding to trace amine-associated receptor 1 (TAAR1) and inhibition of vesicular monoamine transporter 2 (VMAT2) .
Vergleich Mit ähnlichen Verbindungen
Phenethylamine: A natural monoamine alkaloid and trace amine that acts as a central nervous system stimulant.
Phentermine: A substituted amphetamine used as an appetite suppressant.
Methamphetamine: A potent central nervous system stimulant with a high potential for abuse.
Uniqueness: dl-threo-alpha,beta-Dimethylphenethylamine monomethanesulfonate is unique due to its specific chiral centers and its ability to be synthesized using biocatalytic methods. This makes it a valuable compound for research and industrial applications, particularly in the development of chiral pharmaceuticals .
Eigenschaften
CAS-Nummer |
38727-04-7 |
|---|---|
Molekularformel |
C11H19NO3S |
Molekulargewicht |
245.34 g/mol |
IUPAC-Name |
methanesulfonic acid;(2R,3S)-3-phenylbutan-2-amine |
InChI |
InChI=1S/C10H15N.CH4O3S/c1-8(9(2)11)10-6-4-3-5-7-10;1-5(2,3)4/h3-9H,11H2,1-2H3;1H3,(H,2,3,4)/t8-,9-;/m1./s1 |
InChI-Schlüssel |
RLICSGVROQHWKR-VTLYIQCISA-N |
Isomerische SMILES |
C[C@@H](C1=CC=CC=C1)[C@@H](C)N.CS(=O)(=O)O |
Kanonische SMILES |
CC(C1=CC=CC=C1)C(C)N.CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


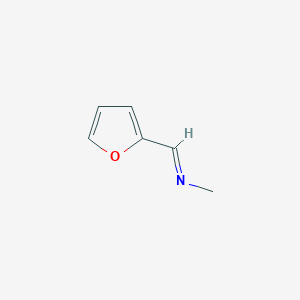

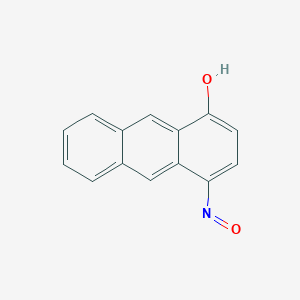

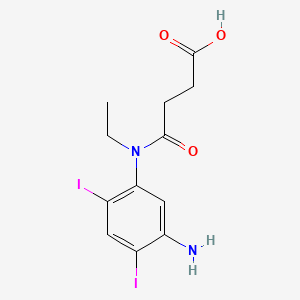
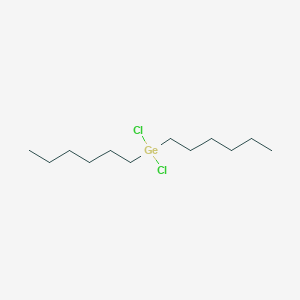

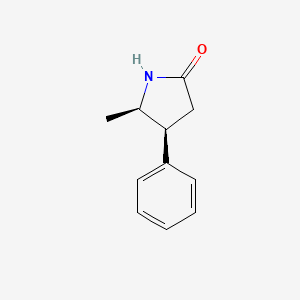
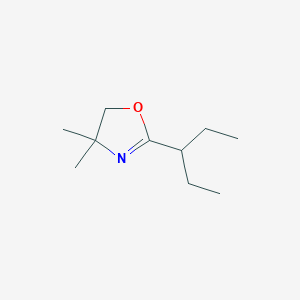
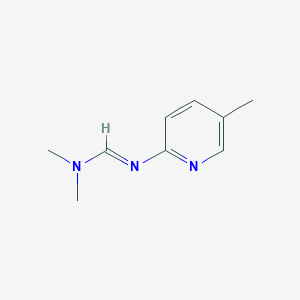
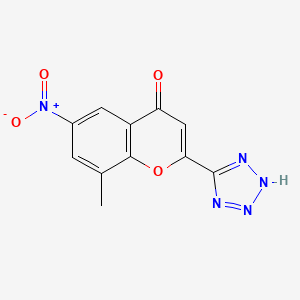
![1h-Imidazo[1,5-a]benzimidazole](/img/structure/B14678444.png)

